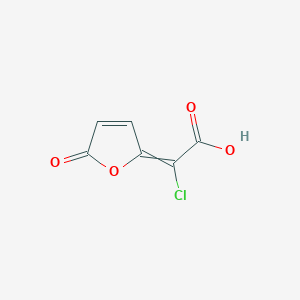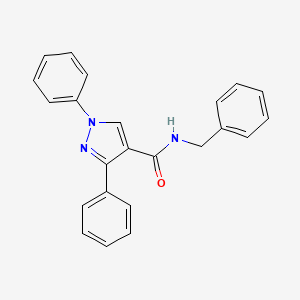![molecular formula C20H26O4 B14279656 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol) CAS No. 124767-43-7](/img/structure/B14279656.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is an organic compound that features a biphenyl core with two butanol groups attached via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) typically involves the reaction of 4,4’-biphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include various alcohol derivatives.
Substitution: Products include halogenated compounds.
Aplicaciones Científicas De Investigación
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) involves its interaction with specific molecular targets. The compound’s biphenyl core and hydroxyl groups allow it to engage in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Biphenol: A simpler analog with two hydroxyl groups directly attached to the biphenyl core.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains amino groups instead of hydroxyl groups, leading to different reactivity and applications.
4,4’-Di-tert-butylbiphenyl: Features bulky tert-butyl groups, affecting its steric properties and reactivity.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is unique due to its specific combination of biphenyl and butanol groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
124767-43-7 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-[4-[4-(4-hydroxybutoxy)phenyl]phenoxy]butan-1-ol |
InChI |
InChI=1S/C20H26O4/c21-13-1-3-15-23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-4-2-14-22/h5-12,21-22H,1-4,13-16H2 |
Clave InChI |
JMQHUCNTWDGGIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCO)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



